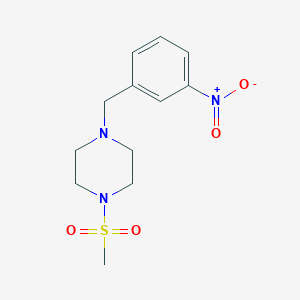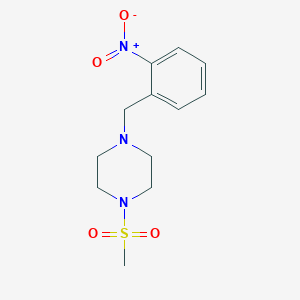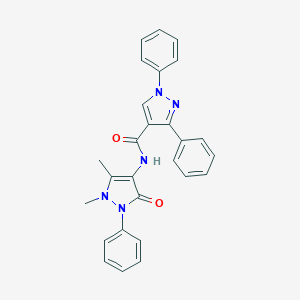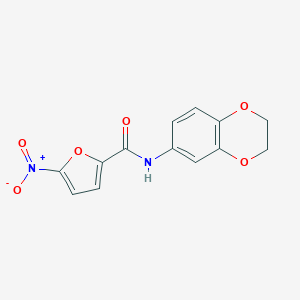
1-(3-Methoxybenzoyl)-4-(3-phenoxybenzyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Methoxybenzoyl)-4-(3-phenoxybenzyl)piperazine, also known as MPBP, is a synthetic compound that belongs to the class of piperazine derivatives. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, neuroscience, and pharmacology.
科学的研究の応用
1-(3-Methoxybenzoyl)-4-(3-phenoxybenzyl)piperazine has been extensively studied for its potential applications in medicinal chemistry, neuroscience, and pharmacology. It has been reported to exhibit a wide range of biological activities, including antipsychotic, antidepressant, anxiolytic, and analgesic effects. 1-(3-Methoxybenzoyl)-4-(3-phenoxybenzyl)piperazine has also been shown to modulate the activity of several neurotransmitter systems, including dopamine, serotonin, and norepinephrine. These properties make 1-(3-Methoxybenzoyl)-4-(3-phenoxybenzyl)piperazine a promising candidate for the development of novel therapeutic agents for various neuropsychiatric disorders.
作用機序
The exact mechanism of action of 1-(3-Methoxybenzoyl)-4-(3-phenoxybenzyl)piperazine is not fully understood. However, it is believed to act as a partial agonist at the dopamine D2 and serotonin 5-HT1A receptors, and as an antagonist at the serotonin 5-HT2A receptor. It has also been shown to inhibit the reuptake of dopamine, serotonin, and norepinephrine, leading to an increase in their extracellular levels.
Biochemical and Physiological Effects:
1-(3-Methoxybenzoyl)-4-(3-phenoxybenzyl)piperazine has been shown to produce a range of biochemical and physiological effects in animal models. It has been reported to increase locomotor activity, reduce anxiety-like behavior, and improve cognitive function. 1-(3-Methoxybenzoyl)-4-(3-phenoxybenzyl)piperazine has also been shown to produce antinociceptive effects, indicating its potential as an analgesic agent.
実験室実験の利点と制限
One of the main advantages of 1-(3-Methoxybenzoyl)-4-(3-phenoxybenzyl)piperazine is its high affinity and selectivity for the dopamine and serotonin receptors. This makes it a valuable tool for studying the role of these neurotransmitter systems in various physiological and pathological conditions. However, one of the limitations of 1-(3-Methoxybenzoyl)-4-(3-phenoxybenzyl)piperazine is its relatively low potency compared to other compounds, which may limit its usefulness in certain experimental settings.
将来の方向性
There are several future directions for research on 1-(3-Methoxybenzoyl)-4-(3-phenoxybenzyl)piperazine. One area of interest is the development of more potent and selective analogs of 1-(3-Methoxybenzoyl)-4-(3-phenoxybenzyl)piperazine for use as therapeutic agents. Another area of interest is the investigation of the molecular mechanisms underlying the effects of 1-(3-Methoxybenzoyl)-4-(3-phenoxybenzyl)piperazine on neurotransmitter systems. Additionally, more studies are needed to determine the safety and efficacy of 1-(3-Methoxybenzoyl)-4-(3-phenoxybenzyl)piperazine in human subjects, which could pave the way for its clinical use in the treatment of neuropsychiatric disorders.
In conclusion, 1-(3-Methoxybenzoyl)-4-(3-phenoxybenzyl)piperazine is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. Its high affinity and selectivity for dopamine and serotonin receptors make it a valuable tool for studying the role of these neurotransmitter systems in various physiological and pathological conditions. However, further research is needed to fully understand its mechanism of action, as well as its safety and efficacy in human subjects.
合成法
The synthesis of 1-(3-Methoxybenzoyl)-4-(3-phenoxybenzyl)piperazine involves the reaction of 3-phenoxybenzylamine with 1-(3-methoxybenzoyl)piperazine in the presence of a suitable catalyst. The reaction proceeds through the formation of an intermediate, which is then converted into 1-(3-Methoxybenzoyl)-4-(3-phenoxybenzyl)piperazine by the addition of a suitable reagent. The purity and yield of the final product can be optimized by using different reaction conditions and purification methods.
特性
分子式 |
C25H26N2O3 |
|---|---|
分子量 |
402.5 g/mol |
IUPAC名 |
(3-methoxyphenyl)-[4-[(3-phenoxyphenyl)methyl]piperazin-1-yl]methanone |
InChI |
InChI=1S/C25H26N2O3/c1-29-23-11-6-8-21(18-23)25(28)27-15-13-26(14-16-27)19-20-7-5-12-24(17-20)30-22-9-3-2-4-10-22/h2-12,17-18H,13-16,19H2,1H3 |
InChIキー |
DFORRFMTGYLOEQ-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1)C(=O)N2CCN(CC2)CC3=CC(=CC=C3)OC4=CC=CC=C4 |
正規SMILES |
COC1=CC=CC(=C1)C(=O)N2CCN(CC2)CC3=CC(=CC=C3)OC4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-(4-Chlorophenyl)-4-[(4-ethoxyphenyl)sulfonyl]piperazine](/img/structure/B246072.png)
![1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-{4-nitrobenzoyl}piperazine](/img/structure/B246073.png)


![2-{[(3,4-dimethylphenoxy)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B246076.png)
![1,4-Bis[(4-ethoxyphenyl)sulfonyl]-1,4-diazepane](/img/structure/B246079.png)


![1-[(4-Methoxyphenyl)sulfonyl]-4-(4-nitrobenzyl)piperazine](/img/structure/B246085.png)
![(3,5-Dimethoxy-phenyl)-[4-(2-nitro-benzyl)-piperazin-1-yl]-methanone](/img/structure/B246087.png)


![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1,3-benzodioxole-5-carboxamide](/img/structure/B246094.png)
